molecular formula C15H21NO B14432566 2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 82946-70-1

2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14432566
CAS No.: 82946-70-1
M. Wt: 231.33 g/mol
InChI Key: QYQRBZMORGLTGD-UHFFFAOYSA-N
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Description

2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a butylphenyl group and two methyl groups, making it a unique derivative of oxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylbenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to proteins and enzymes. The butylphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole
  • 2-(4-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
  • 2-(3-Methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Uniqueness

2-(3-Butylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the butylphenyl group and the oxazole ring makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

82946-70-1

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(3-butylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C15H21NO/c1-4-5-7-12-8-6-9-13(10-12)14-16-15(2,3)11-17-14/h6,8-10H,4-5,7,11H2,1-3H3

InChI Key

QYQRBZMORGLTGD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)C2=NC(CO2)(C)C

Origin of Product

United States

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